1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one
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Description
1-(4-Methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one is a highly versatile organic compound that has been used in a variety of applications in the scientific community. It is a member of the imidazole family and has been found to have numerous biochemical and physiological effects.
Scientific Research Applications
Synthesis and Reactivity
The synthesis and chemical reactivity of imidazole derivatives, including compounds similar to 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one, have been extensively studied. For instance, the work by Abdurakhmanova et al. (2018) reviews the synthesis methods and chemical properties of 4-phosphorylated 1,3-azoles, showcasing the versatility of imidazole scaffolds in synthesizing various heterocyclic compounds, highlighting their significance in medicinal chemistry and potential applications in drug development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Medicinal Chemistry Applications
Imidazole derivatives, including those structurally related to the compound , are known for their wide range of biological activities. Iradyan et al. (2009) discuss various imidazole derivatives with antitumor activity, providing insights into the structural basis of their action and potential therapeutic applications. This suggests that this compound could also be explored for similar biological activities, given its structural similarity to these compounds (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Potential Pharmacological Applications
The study of nitroimidazole heterocycles in medicinal chemistry, as reviewed by Li et al. (2018), provides a comprehensive overview of their applications in various pharmacological areas, including antitumor, antibacterial, antifungal, and antiparasitic drugs. Given the presence of a nitroimidazole moiety in this compound, this compound could potentially be explored for similar pharmacological applications (Li, Maddili, Tangadanchu, Bheemanaboina, Lin, Yang, Cai, & Zhou, 2018).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-14-13(16(18)19)8-15(9)7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGFSXWTQKKMFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369509 |
Source
|
Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
300395-93-1 |
Source
|
Record name | 1-(4-methoxyphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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